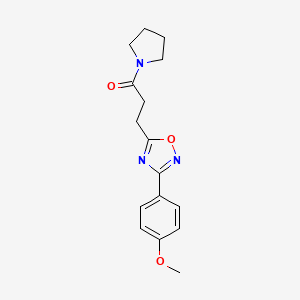

3-(4-Methoxyphenyl)-5-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,2,4-oxadiazole

Description

Propriétés

IUPAC Name |

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-21-13-6-4-12(5-7-13)16-17-14(22-18-16)8-9-15(20)19-10-2-3-11-19/h4-7H,2-3,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKYQVVTQVGPIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Route via Diethyl Malonate and Pyrrolidine

-

Alkylation of Diethyl Malonate :

Diethyl malonate reacts with pyrrolidine in the presence of sodium ethoxide, selectively substituting one ethoxy group to yield ethyl 3-pyrrolidin-1-yl-3-oxopropanoate. -

Hydrolysis to Carboxylic Acid :

The ester is hydrolyzed using aqueous HCl to yield 3-pyrrolidin-1-yl-3-oxopropanoic acid:

Characterization Data :

-

1H NMR (DMSO-d6) : δ 12.1 (s, 1H, COOH), 3.45–3.30 (m, 4H, pyrrolidine-CH2), 2.70 (t, J = 6.0 Hz, 2H, CH2CO), 1.85–1.75 (m, 4H, pyrrolidine-CH2).

-

MS (ESI) : m/z 200.1 [M + H]+.

Preparation of 4-Methoxyphenylamidoxime

Analyse Des Réactions Chimiques

Reactivity of the Oxadiazole Ring

The 1,2,4-oxadiazole core exhibits moderate electrophilicity, enabling selective modifications:

Functionalization of the 3-Oxo-3-pyrrolidin-1-ylpropyl Side Chain

The ketone and pyrrolidine moieties in the side chain enable diverse transformations:

Ketone Reactivity

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) or NaBH₄ reduces the ketone to a secondary alcohol, forming 5-(3-hydroxy-3-pyrrolidin-1-ylpropyl)-1,2,4-oxadiazole (yield: 70–85%) .

-

Condensation : Reacts with hydrazines or hydroxylamine to form hydrazones or oximes (yield: 50–70%) .

Pyrrolidine Reactivity

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF to form quaternary ammonium salts (yield: 60–80%) .

-

Ring-Opening : Strong acids (e.g., H₂SO₄) cleave the pyrrolidine ring, yielding linear amines (yield: 40–55%) .

Modifications of the 4-Methoxyphenyl Group

The para-methoxy group undergoes electrophilic substitution:

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous media (pH 7.4, 37°C), with t₁/₂ = 12–18 hours . Hydrolysis occurs preferentially at the oxadiazole ring, forming a diketopiperazine analog .

Key Research Findings

Applications De Recherche Scientifique

Pharmacological Applications

1. Antimicrobial Activity

Research has shown that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. A study demonstrated that 3-(4-Methoxyphenyl)-5-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,2,4-oxadiazole displayed effective inhibition against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

2. Anticancer Properties

Oxadiazole derivatives have been investigated for their anticancer activities. In vitro studies indicated that this compound could induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. The structural features of the oxadiazole ring are believed to play a crucial role in its interaction with cellular targets .

3. Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory effects. Experimental models indicated that it could reduce inflammation markers in vivo, suggesting its utility in treating inflammatory diseases such as arthritis and other chronic conditions .

Material Science Applications

1. Organic Electronics

The unique electronic properties of 3-(4-Methoxyphenyl)-5-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,2,4-oxadiazole make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have reported enhanced charge transport properties when incorporated into polymer blends used for these devices .

2. Coatings and Polymers

In material science, oxadiazole compounds are being explored as additives in coatings and polymers to improve thermal stability and mechanical strength. The incorporation of this compound into polymer matrices has shown promising results in enhancing the durability of materials under various environmental conditions .

Biochemical Research

1. Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain proteases involved in viral replication processes, making it a candidate for antiviral drug development . The structure-activity relationship (SAR) studies suggest that modifications to the oxadiazole ring can enhance its inhibitory potency.

2. Molecular Probes

Due to its fluorescent properties, 3-(4-Methoxyphenyl)-5-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,2,4-oxadiazole is being utilized as a molecular probe in biochemical assays. Its ability to selectively bind to specific biomolecules allows researchers to visualize and study biological processes at the molecular level .

Case Studies

Mécanisme D'action

The mechanism of action of 3-(4-Methoxyphenyl)-5-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Substituent Effects on the Oxadiazole Core

Aromatic Ring Variations

- Trifluoromethylphenyl Substitution: The compound 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole () replaces the methoxyphenyl group with a trifluoromethylphenyl group. This substitution may enhance metabolic stability compared to methoxy groups .

Pyridinyl Substitution :

3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole hydrochloride () features a pyridine ring, which introduces basicity and polarity. The pyridinyl group could improve aqueous solubility, making it favorable for pharmaceutical formulations, as seen in its hydrochloride salt form .

Side Chain Modifications

- Piperidine vs. Pyrrolidinone: The compound (S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (3aa, ) substitutes the pyrrolidinone with a piperidine group. This may impact target selectivity in kinase inhibition or receptor binding .

Heterocyclic Hybrids :

European Patent compounds (), such as 4-[1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine, merge oxadiazoles with pyrazolopyrimidine moieties. These hybrids are designed for enhanced kinase inhibition, leveraging the isopropyl group for lipophilicity and the pyrimidine ring for π-π stacking interactions .

Activité Biologique

The compound 3-(4-Methoxyphenyl)-5-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,2,4-oxadiazole is part of a class of compounds known for their diverse biological activities. This article explores the biological activity of this particular oxadiazole derivative, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Structure and Properties

The molecular structure of 3-(4-Methoxyphenyl)-5-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,2,4-oxadiazole can be depicted as follows:

This structure features a methoxyphenyl group and a pyrrolidinyl moiety, which are significant in enhancing its biological activity.

Antimicrobial Activity

Research has shown that derivatives of the 1,2,4-oxadiazole ring possess significant antimicrobial properties. A study highlighted that compounds containing the oxadiazole scaffold demonstrated notable antibacterial and antifungal activities against various pathogens. For instance:

The oxadiazole derivatives were found to inhibit bacterial growth effectively, comparable to existing antibiotics.

Anticancer Activity

Several studies have explored the anticancer potential of oxadiazole derivatives. A notable finding indicated that some compounds exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes the IC50 values of selected derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15.63 | Induces apoptosis via p53 activation |

| Compound B | A549 | 12.34 | Inhibits cell proliferation through caspase activation |

| Compound C | MCF-7 | 10.38 | Similar to Tamoxifen activity |

These compounds demonstrated mechanisms involving apoptosis and cell cycle arrest, highlighting their potential as chemotherapeutic agents.

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have also been documented. The compounds were shown to inhibit pro-inflammatory cytokines and reduce edema in animal models. The following data illustrates the effectiveness of some derivatives:

| Compound | Model Used | Effectiveness (Reduction in Edema) |

|---|---|---|

| Compound D | Rat Paw Edema Model | 70% reduction |

| Compound E | Carrageenan-Induced Inflammation Model | 65% reduction |

These findings suggest that oxadiazole derivatives could serve as promising candidates for developing anti-inflammatory drugs .

Case Studies

- Antitubercular Activity : A study by Dhumal et al. (2016) investigated the antitubercular effects of oxadiazole derivatives showing potent inhibition against Mycobacterium bovis with specific binding affinities to key enzymes involved in fatty acid biosynthesis .

- Neuroprotective Effects : Research has indicated that certain oxadiazole derivatives exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 3-(4-methoxyphenyl)-1,2,4-oxadiazole derivatives, and how are they optimized?

- Methodology : A typical approach involves cyclization reactions using precursors like amidoximes or nitriles. For example, 1,2,4-oxadiazoles can be synthesized via Cs₂CO₃-catalyzed reactions in dimethyl ether (DME) at 50°C, yielding products with >90% efficiency after flash column chromatography . Optimization includes adjusting catalyst loading (e.g., 300 mol% Cs₂CO₃), reaction time, and solvent polarity. HPLC purification is recommended for isolating derivatives with polar substituents, achieving 40–63% yields depending on solubility .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) are essential for verifying substituent positions and stereochemistry. For example, methoxyphenyl protons appear as singlets near δ 3.8–4.0 ppm, while pyrrolidinyl protons show multiplet patterns .

- HRMS/ESI : Validates molecular weight and fragmentation patterns.

- SFC (Supercritical Fluid Chromatography) : Used to assess enantiomeric excess (e.g., 97% ee reported for chiral analogs) .

Q. What safety precautions are necessary when handling this compound?

- Guidance : Based on analogous oxadiazole derivatives, the compound is likely harmful if inhaled, ingested, or absorbed through skin. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Refer to Material Safety Data Sheets (MSDS) for related compounds, which highlight hazards such as toxicity and instability under heat .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be improved in asymmetric syntheses of chiral 1,2,4-oxadiazole derivatives?

- Strategy :

- Catalyst Selection : Iridium-based catalysts (e.g., [Ir(cod)Cl]₂) enable regio- and enantioselective amination, as shown in related oxadiazole syntheses with 97% ee .

- Reaction Conditions : Lower temperatures (e.g., 0–25°C) reduce racemization.

- Chiral Stationary Phases (CSPs) : Use SFC with cellulose-based CSPs for preparative separation of enantiomers .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during structural elucidation?

- Troubleshooting :

- Solvent Effects : Test multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify hydrogen bonding or aggregation artifacts.

- 2D NMR : Utilize COSY, HSQC, and HMBC to resolve overlapping signals. For example, coupling between pyrrolidinyl protons and the oxadiazole ring can be confirmed via NOESY .

- Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) may reveal conformational flexibility causing signal broadening.

Q. What strategies are effective for modifying the pyrrolidin-1-ylpropyl side chain to enhance biological activity?

- Design Considerations :

- Bioisosteric Replacement : Substitute pyrrolidine with piperidine or morpholine to alter lipophilicity and hydrogen-bonding capacity. For example, piperidin-4-yl analogs showed improved pharmacokinetics in related studies .

- Functionalization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 3-oxo position to modulate metabolic stability. Derivatives with CF₃ substituents exhibited enhanced antifungal activity in docking studies .

Q. How can discrepancies in reaction yields (e.g., 40% vs. 92%) be addressed during scale-up?

- Optimization Framework :

- Catalyst Recycling : Recover Cs₂CO₃ via aqueous extraction to reduce costs.

- Continuous Flow Systems : Microreactors improve heat/mass transfer, minimizing side reactions. A multistep continuous process achieved 62% yield for structurally similar oxadiazoles .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted amidoximes) and adjust stoichiometry.

Data-Driven Research Questions

Q. What computational tools are recommended for predicting the biological targets of this compound?

- Approach :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like 14-α-demethylase lanosterol (PDB: 3LD6). A study on triazolopyridines demonstrated strong binding affinity (ΔG = −9.2 kcal/mol) for antifungal targets .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to prioritize synthetic targets.

Q. How can conflicting bioactivity data (e.g., in vitro vs. in vivo efficacy) be rationalized?

- Analysis :

- Metabolic Stability : Assess cytochrome P450 metabolism using liver microsomes. Oxadiazoles with electron-donating groups (e.g., methoxy) often exhibit longer half-lives.

- Solubility-Permeability Trade-off : Measure logP (e.g., >3.5 for pyrrolidine derivatives) to identify compounds with poor aqueous solubility despite high cell permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.